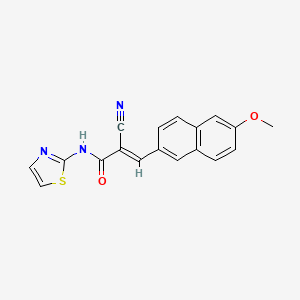

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

The compound (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide features a conjugated acrylamide backbone with a 6-methoxynaphthalen-2-yl substituent and a 1,3-thiazol-2-yl amide group. The (E)-configuration ensures planarity, enhancing π-π stacking interactions in aromatic systems. The thiazole ring, a common pharmacophore in medicinal chemistry, may contribute to hydrogen bonding and target binding .

Properties

IUPAC Name |

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-23-16-5-4-13-8-12(2-3-14(13)10-16)9-15(11-19)17(22)21-18-20-6-7-24-18/h2-10H,1H3,(H,20,21,22)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYILHQQKBNRBD-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

Formation of the naphthalene derivative: Starting with a naphthalene compound, a methoxy group can be introduced via electrophilic aromatic substitution.

Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction.

Formation of the thiazole ring: This step might involve the cyclization of appropriate precursors under specific conditions.

Final coupling reaction: The final step would involve coupling the naphthalene derivative with the thiazole ring under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Conditions would depend on the specific substitution reaction but might include bases or acids as catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a naphthaldehyde derivative, while reduction of the cyano group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development due to its unique structural properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Observations

Impact of Aromatic Systems: The target compound’s naphthalene group (vs. phenyl in ) increases molecular weight and lipophilicity, which may enhance bioavailability but reduce aqueous solubility.

Chlorophenyl and nitrobenzyl groups () add electron-withdrawing effects, possibly enhancing stability or modulating target affinity.

Thiazole Variations :

Physicochemical and Computational Properties

- Hydrogen Bonding: All compounds feature hydrogen bond acceptors (cyano, amide, thiazole). The target has 3 acceptors and 1 donor, similar to analogs .

- Rotatable Bonds : The nitrobenzyl-thiazol derivative has 5 rotatable bonds, indicating higher conformational flexibility compared to the target (3 bonds).

Biological Activity

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a naphthalene ring with a methoxy group, a cyano group, and a thiazole moiety, which may contribute to its pharmacological properties.

The compound's chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H13N3O2S |

| Molecular Weight | 341.38 g/mol |

| CAS Number | 849616-14-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Naphthalene Derivative : Introduction of the methoxy group via electrophilic aromatic substitution.

- Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under specific conditions.

- Final Coupling Reaction : Coupling the naphthalene derivative with the thiazole ring.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of methoxynaphthalene can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including glioblastoma and ovarian cancer cells .

Case Study:

A study explored the effects of a related compound on glioblastoma-bearing mice, demonstrating that it significantly reduced tumor volumes by enhancing natural killer cell activity . This suggests that this compound may also possess similar properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes involved in cell signaling pathways. The presence of the thiazole ring may enhance its ability to bind to these targets, influencing cellular processes related to growth and survival .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| (E)-2-cyano-3-(naphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | Lacks methoxy group; potentially different activity profile |

| (E)-ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate | Different functional groups; varying biological effects |

The methoxy group in this compound may confer unique chemical and biological properties compared to these analogs.

Q & A

Basic: What are the established synthetic routes for (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide?

Methodological Answer:

The compound is synthesized via a multi-step pathway starting from commercially available precursors:

- Step 1: Condensation of 6-methoxynaphthalene-2-carbaldehyde with cyanoacetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the α,β-unsaturated nitrile intermediate .

- Step 2: Reaction with thiazole-2-amine via nucleophilic acyl substitution, typically using coupling agents like EDCI or HOBt in anhydrous dichloromethane .

- Key Considerations:

- Monitor reaction progress using TLC (hexane:ethyl acetate, 8:2) to ensure completion .

- Purify intermediates via column chromatography or recrystallization (ethanol/water mixtures) .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) and maintain anhydrous conditions to suppress side reactions .

Basic: How is the E-configuration of the α,β-unsaturated enamide confirmed experimentally?

Methodological Answer:

The E-configuration is verified using:

- ¹H NMR Spectroscopy: The coupling constant (J) between the α and β protons of the enamide typically ranges from 12–16 Hz, consistent with trans-configuration .

- X-ray Crystallography: Refine single-crystal data using SHELXL (e.g., TWIN and HKLF5 commands for twinned crystals) to confirm stereochemistry .

- IR Spectroscopy: Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1670 cm⁻¹) corroborate the conjugated system .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions in X-ray data (e.g., poor R factors, twinning) require:

- Data Reprocessing: Use SHELXL’s TWIN command to model twinning and HKLF5 for multi-domain refinement .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for packing analysis .

- Case Example: If thermal parameters (B-factors) for the thiazole ring are anomalously high, consider disorder modeling or alternative space groups .

Advanced: What computational strategies predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR, CDK2) leveraging the thiazole moiety’s affinity for ATP-binding pockets .

- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in GROMACS to assess target engagement .

- ADMET Prediction: Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk due to methoxynaphthalene) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Modification Sites:

- Assay Design:

- Test cytotoxicity via MTT assays (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .

- Evaluate antifungal activity using microdilution assays (MIC against Candida spp.) .

Basic: What analytical techniques beyond NMR are critical for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., m/z 376.1035 for C₂₁H₁₇N₃O₂S) .

- Elemental Analysis: Validate purity (>98%) by matching calculated vs. observed C/H/N/S percentages .

- HPLC-PDA: Use C18 columns (acetonitrile/water gradient) to detect impurities and quantify isomeric ratios .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation: Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the cyano group) that may confound results .

- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., p-EGFR inhibition) .

Advanced: What strategies optimize crystallization for X-ray studies of this compound?

Methodological Answer:

- Solvent Screening: Use vapor diffusion with ethanol/water mixtures (4:1) to grow single crystals .

- Temperature Gradients: Slow cooling (0.5°C/hour) from saturation temperature reduces crystal defects .

- Additive Use: Introduce trace DMSO (1% v/v) to improve crystal morphology by modulating intermolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.